molecular formula C15H10N4 B5704752 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile

1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile

Cat. No. B5704752
M. Wt: 246.27 g/mol
InChI Key: BQNJWLJUPACWPX-UHFFFAOYSA-N
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Description

1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor, and it has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile involves the inhibition of PP2A activity. PP2A is a critical enzyme that regulates various cellular processes, including cell growth, division, and differentiation. The inhibition of PP2A activity by 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile leads to the activation of several signaling pathways that promote cell growth and division.
Biochemical and Physiological Effects:
1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death mechanism. It has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile in lab experiments is its ability to inhibit PP2A activity selectively. This compound has been found to have a higher affinity for PP2A than other phosphatases, making it a useful tool in studying the role of PP2A in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture.

Future Directions

1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile has several potential future directions for scientific research. One area of interest is the development of new anti-cancer therapies that target PP2A inhibition. Another area of interest is the study of the role of PP2A in other cellular processes, such as metabolism and DNA repair. Additionally, there is a need for further research into the potential toxicity of this compound and its effects on normal cells.
In conclusion, 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively inhibit PP2A activity makes it a useful tool in studying the role of PP2A in various cellular processes. Further research is needed to explore the potential applications of this compound in the development of new anti-cancer therapies and the study of other cellular processes.

Synthesis Methods

The synthesis of 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile is a complex process that involves several steps. The most common method of synthesis is through the reaction of 4-pyridinecarbonitrile, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting compound is then purified using column chromatography.

Scientific Research Applications

1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties, and it has been shown to inhibit the activity of protein phosphatase 2A (PP2A), which is a critical enzyme that regulates cell growth and division. PP2A is a tumor suppressor, and its inhibition has been found to promote cancer cell growth.

properties

IUPAC Name

1-phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNJWLJUPACWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile

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